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Compound of Interest

Tetramethylammonium
Compound Name:
triacetoxyborohydride

Cat. No.: B043063

For Researchers, Scientists, and Drug Development Professionals

Application Note: Diastereoselective Reduction of 3-
Hydroxy Ketones

Tetramethylammonium triacetoxyborohydride, MesN[BH(OACc)3], is a mild and selective
stoichiometric reducing agent. While not an asymmetric catalyst itself, it is a key reagent in
substrate-directed asymmetric synthesis, most notably in the diastereoselective reduction of (3-
hydroxy ketones to furnish anti-1,3-diols. This specific transformation is widely known as the
Evans-Saksena reduction.[1][2]

The reaction provides a powerful and reliable method for establishing specific stereochemical
relationships, which is a critical task in the synthesis of complex molecules such as polyketide
natural products, including the bryostatins.[1] The high diastereoselectivity is achieved through
an intramolecular hydride delivery mechanism, where the reagent coordinates with the
substrate's hydroxyl group, leading to a predictable stereochemical outcome.[1][3][4] Unlike
reductions with other hydride reagents that may show little to no selectivity,
tetramethylammonium triacetoxyborohydride consistently produces the anti-diol with high
fidelity across a range of substrates.[3][4][5]
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o High Diastereoselectivity: Reliably produces anti-1,3-diols.

» Mild Reaction Conditions: Reductions can be performed at low temperatures, tolerating
various functional groups.

e Predictable Stereochemistry: The stereochemical outcome is dictated by the substrate's
existing hydroxyl group.

o Broad Substrate Scope: Effective for a wide variety of acyclic and cyclic 3-hydroxy ketones.

[3]14]

Reaction Mechanism and Stereochemical Rationale

The high anti-selectivity of the Evans-Saksena reduction is rationalized by a chair-like, six-
membered transition state. The reaction is initiated by an acid-promoted ligand exchange,
where an acetate on the borohydride is replaced by the substrate's 3-hydroxyl group.[3][4] This
forms an alkoxydiacetoxyborohydride intermediate. The ketone is then reduced via
intramolecular hydride delivery from the boron center. This chelation-controlled delivery forces
the hydride to approach from the face opposite to the chelating alcohol, resulting in the
observed anti diastereoselectivity.[1]
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Mechanism of Evans-Saksena Reduction
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Caption: Proposed mechanism for the Evans-Saksena reduction.

Data Presentation: Reduction of Representative f3-
Hydroxy Ketones

The following table summarizes the results obtained for the reduction of various B-hydroxy
ketones to their corresponding anti-diols using tetramethylammonium
triacetoxyborohydride, as reported by Evans, et al.[3][4]
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Substrate Diastereom
Entry (B-Hydroxy  Conditions Time (h) Yield (%) er Ratio
Ketone) (anti:syn)
Phenyl, MeCN/AcOH,
1 48 95 >00:1
R1=H, R2=Me -40 °C
Phenyl,
MeCN/AcOH,
2 R=Me, 72 98 >900:1
-35°C
R2=Me
n-Butyl, MeCN/AcOH,
3 48 91 97:3
R1=H, R2=Me -40 °C
n-Butyl,
MeCN/AcOH,
4 R1=Me, 48 99 98:2
-20°C
R2=Me
Isopropyl, MeCN/AcOH,
5 Propy 72 90 95:5
R=H, R2=Me -40 °C
Isopropyl,
Propy MeCN/AcOH,
6 R1=Me, 48 99 97:3
-10 °C
R2=Me
Cyclohexyl, MeCN/AcOH,
7 48 93 98:2
Ri=H, R=Me  -40°C

Data sourced from J. Am. Chem. Soc. 1988, 110 (11), 3560-3578.[3]

Detailed Experimental Protocols

Preparation of Tetramethylammonium
Triacetoxyborohydride

Materials:
o Tetramethylammonium borohydride (MeaNBHa4)

e Anhydrous benzene
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e Glacial acetic acid (AcOH)

e Anhydrous ether

» Nitrogen or Argon atmosphere setup
Procedure:

e Suspend tetramethylammonium borohydride (1.0 eq) in anhydrous benzene under an inert
atmosphere.

e Add glacial acetic acid (3.0 eq) dropwise to the suspension at room temperature with
vigorous stirring.

« Stir the reaction mixture for 2 hours at room temperature, during which time the solid will
dissolve and then a new precipitate will form.

e Remove the solvent under reduced pressure.

e Wash the resulting white solid with anhydrous ether and dry under high vacuum. The
product, MesN[BH(OAC)s], can be stored under an inert atmosphere.

General Protocol for Evans-Saksena Reduction

Materials:

e [-Hydroxy ketone substrate

o Tetramethylammonium triacetoxyborohydride (1.5 - 2.0 eq)

e Anhydrous acetonitrile (MeCN)

e Glacial acetic acid (AcOH)

» Nitrogen or Argon atmosphere setup

o Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

o Ethyl acetate
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Procedure:

Dissolve the 3-hydroxy ketone (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and glacial
acetic acid under an inert atmosphere.

Cool the solution to the desired temperature (typically between -40 °C and -20 °C) using a
suitable cooling bath.

In a separate flask, dissolve tetramethylammonium triacetoxyborohydride (1.5 eq) in
anhydrous acetonitrile.

Add the solution of the reducing agent dropwise to the stirred substrate solution over 30
minutes, maintaining the low temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed (typically 24-72 hours).

Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate
solution at the reaction temperature.

Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the
layers are clear.

Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

Dry the organic layer over anhydrous sodium sulfate (NazS0Oa), filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure anti-
1,3-diol.

Visualization of Experimental Workflow

The following diagram outlines the standard workflow for performing an Evans-Saksena
reduction in the laboratory.
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Caption: General laboratory workflow for the Evans-Saksena reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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